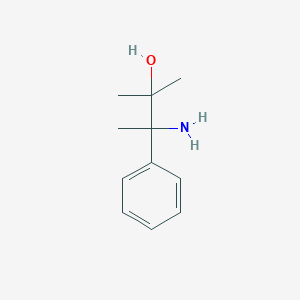

3-Amino-2-methyl-3-phenylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-amino-2-methyl-3-phenylbutan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-10(2,13)11(3,12)9-7-5-4-6-8-9/h4-8,13H,12H2,1-3H3 |

InChI Key |

UAFRZHPCPUUEGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C1=CC=CC=C1)N)O |

Origin of Product |

United States |

Stereochemical Aspects and Enantioselective Synthesis of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol

Strategies for Diastereoselective and Enantioselective Formation of Chiral Centers

The creation of the two stereocenters in 3-Amino-2-methyl-3-phenylbutan-2-ol with a specific three-dimensional arrangement requires sophisticated synthetic strategies. Asymmetric induction is a fundamental principle governing these syntheses, where a chiral feature in the substrate, reagent, catalyst, or environment influences the preferential formation of one enantiomer or diastereoisomer over another. wikipedia.org

Several approaches to asymmetric induction exist:

Internal Asymmetric Induction: This strategy utilizes a chiral center that is covalently bonded to the reactive center and remains part of the molecule throughout the reaction. The starting materials for this approach are often sourced from the chiral pool. wikipedia.org

Relayed Asymmetric Induction: In this method, chiral information is introduced in one step and subsequently removed in a later step. This often involves the use of chiral auxiliaries, which are temporary chiral groups that direct the stereochemical course of a reaction. wikipedia.org

External Asymmetric Induction: This economically favorable approach introduces chirality in the transition state through the use of a chiral catalyst or ligand. wikipedia.org

The synthesis of chiral amines from prochiral ketones, a key transformation for obtaining compounds like this compound, can be achieved through methods like asymmetric reduction or amination. For instance, transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, are increasingly used for the asymmetric synthesis of chiral amines. mdpi.com These enzymes can transfer an amino group from a donor to a ketone, creating a new chiral center with high enantioselectivity. mdpi.com

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the existing chirality within the substrate molecule dictates the stereochemical outcome of subsequent transformations. wikipedia.org The steric and electronic properties of the chiral substrate guide the incoming reagent to a specific face of the molecule, leading to the formation of a particular diastereomer. wikipedia.org

For the synthesis of this compound, if a chiral precursor already containing one of the desired stereocenters is used, its inherent chirality can direct the formation of the second stereocenter. For example, the addition of a nucleophile to a chiral ketone precursor would be influenced by the steric hindrance imposed by the existing chiral center, favoring attack from the less hindered face.

Reagent-Controlled and Catalyst-Controlled Asymmetric Induction

Reagent-controlled and catalyst-controlled methods are powerful external asymmetric induction strategies where the stereoselectivity is governed by a chiral reagent or catalyst. wikipedia.org

Reagent-Controlled Induction: This approach involves the use of a stoichiometric amount of a chiral reagent to induce asymmetry. An example is the use of chiral borohydride (B1222165) reagents derived from borane (B79455) and chiral amino alcohols for the enantioselective reduction of ketones. rsc.org For instance, reagents prepared from borane and α,α-diphenyl β-amino alcohols have demonstrated high enantioselectivities in the reduction of various ketones. rsc.org

Catalyst-Controlled Asymmetric Induction: This is a highly efficient method that employs a catalytic amount of a chiral substance to generate a large quantity of a chiral product. This is a cornerstone of modern asymmetric synthesis. nih.gov Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). For example, Corey-Bakshi-Shibata (CBS) catalysts are well-known for the stereoselective reduction of ketones. nih.gov The use of an (S)-Me-CBS catalyst can lead to the formation of an (R)-alcohol, demonstrating predictable stereochemical control. nih.gov Similarly, bifunctional catalysts, which possess both acidic and basic sites, can effectively catalyze asymmetric reactions. nih.gov

The table below summarizes the different control strategies in asymmetric synthesis.

| Control Strategy | Description | Key Feature |

| Substrate-Controlled | The stereochemical outcome is determined by the inherent chirality of the starting material. wikipedia.org | Chirality is part of the substrate. wikipedia.org |

| Reagent-Controlled | A stoichiometric amount of a chiral reagent is used to induce stereoselectivity. wikipedia.org | The reagent is chiral. wikipedia.org |

| Catalyst-Controlled | A catalytic amount of a chiral substance directs the formation of a specific stereoisomer. wikipedia.org | A chiral catalyst is used. wikipedia.org |

Determination of Absolute Configuration using Spectroscopic and Chemical Methods

Once a chiral molecule like this compound is synthesized, determining the absolute configuration of its stereocenters is crucial.

Spectroscopic Methods:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. taylorandfrancis.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques confirm the connectivity of a molecule, advanced methods like the Mosher method and Nuclear Overhauser Effect (NOE) spectroscopy can be used to deduce absolute configuration. nih.govmdpi.orgmdpi.com The Mosher method involves derivatizing the chiral alcohol with a chiral reagent (Mosher's acid) and analyzing the NMR shifts of the resulting diastereomers. nih.gov NOE experiments measure the through-space interactions between protons, providing information about their proximity and thus the stereochemistry. mdpi.orgmdpi.com

Chemical Methods:

Chemical Correlation: This involves chemically converting the new compound, without affecting the chiral center , into a compound of known absolute configuration. libretexts.org If the reaction pathway and stereochemical course are well-understood, the configuration of the new compound can be confidently assigned.

Analytical Methodologies for Enantiomeric Excess and Diastereoisomeric Ratio Assessment

Assessing the stereochemical purity of a sample of this compound is essential. This involves determining the enantiomeric excess (ee) and diastereoisomeric ratio (dr).

Enantiomeric Excess (ee): This measures the purity of a sample with respect to its enantiomers. It is expressed as a percentage and is calculated as the absolute difference between the mole fractions of the two enantiomers.

Diastereoisomeric Ratio (dr): This indicates the relative proportion of diastereomers in a mixture.

Analytical Techniques:

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): These are the most common methods for determining ee and dr. They utilize a chiral stationary phase that interacts differently with the enantiomers or diastereomers, leading to their separation and allowing for their quantification.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of enantiomers in an NMR spectrum, enabling the determination of their ratio.

NMR of Diastereomeric Derivatives: Similar to the Mosher method for determining absolute configuration, converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent allows for their quantification using standard NMR.

Reactivity and Mechanistic Investigations of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol

Chemical Transformations of the Alcohol Moiety

The tertiary alcohol group in 3-amino-2-methyl-3-phenylbutan-2-ol is a site for several potential reactions, primarily oxidation and dehydration, although its tertiary nature imposes certain limitations.

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), which is necessary for the typical elimination step in oxidation mechanisms that form a carbonyl group.

Attempted oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heating) does not lead to the formation of a ketone or carboxylic acid. Instead, it typically results in the cleavage of carbon-carbon bonds, leading to a complex mixture of degradation products. The adjacent amine group could also be susceptible to oxidation under these conditions.

| Oxidizing Agent | Substrate | Expected Outcome |

| Acidified K₂Cr₂O₇ | Tertiary Alcohol | No reaction under mild conditions. |

| PCC/PDC | Tertiary Alcohol | No reaction. |

| Strong Oxidants (e.g., hot KMnO₄) | Tertiary Alcohol | C-C bond cleavage/degradation. |

This table illustrates the general reactivity of tertiary alcohols with common oxidizing agents.

The acid-catalyzed dehydration of this compound is an expected reaction, proceeding via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water results in the formation of a tertiary carbocation. This carbocation is further stabilized by the adjacent phenyl group through resonance.

A subsequent deprotonation from an adjacent carbon atom yields an alkene. In the case of this compound, there are two possible pathways for deprotonation, which could lead to two isomeric alkenes. The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. However, the formation of the product conjugated with the phenyl ring is often highly favored due to the extended π-system, even if it contradicts Zaitsev's rule in some cases. stackexchange.com For a similar compound, 3-phenylbutan-2-ol, dehydration yields 2-phenylbut-2-ene as the major product. doubtnut.comchemchart.com

Table of Potential Dehydration Products

| Starting Material | Proposed Intermediate | Potential Alkene Products |

|---|---|---|

| This compound | Tertiary carbocation | 2-methyl-3-phenylbut-3-en-2-amine |

Chemical Transformations of the Amine Moiety

The primary amine group is a versatile functional group, readily undergoing acylation and participating in cyclization reactions.

The primary amine in this compound is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. Given the steric hindrance around the amine, the reaction rate might be slower compared to less hindered primary amines.

General N-Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2-methyl-3-phenyl-2-hydroxybutan-3-yl)acetamide |

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for intramolecular cyclization to form heterocyclic structures, such as oxazolines. These reactions can often be promoted by specific reagents. For instance, treatment with phosgene (B1210022) or its equivalents could lead to the formation of an oxazolidinone, a five-membered heterocyclic ring. Studies on similarly functionalized molecules, such as 3-amino-2,4-dihydroxybutanoic acid derivatives, have demonstrated the propensity for regioselective cyclizations to form various heterocycles, including oxazolidinones and oxazolines. rsc.org Three-component cyclization reactions involving amino alcohols are also known to produce complex heterocyclic systems. researchgate.net

Rearrangement Reactions (e.g., α-hydroxy imines to α-amino ketones)

The 1,2-amino alcohol structure of this compound makes it a potential precursor for rearrangement reactions. Specifically, it can be envisioned to undergo a rearrangement analogous to the α-ketol rearrangement. rsc.org This would involve an initial oxidation of the tertiary alcohol to a hypothetical and unstable α-hydroxy imine intermediate, which would then rearrange.

However, a more direct pathway could involve the formation of an imine from the amino group, followed by a rearrangement. The α-hydroxy imine to α-amino ketone rearrangement is a known process, though the thermodynamic driving force can be weak. rsc.org This isomerization involves a 1,2-shift of an alkyl or aryl group. In the presence of an acid or base, such rearrangements can lead to the transformation of an α-hydroxy imine into an α-amino ketone. For this compound, this would conceptually lead to the formation of 3-amino-3-phenylbutan-2-one.

Nucleophilic Addition Reactions to Carbonyl Compounds (e.g., Grignard Addition)

The addition of nucleophiles to carbonyl compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.com β-Amino alcohols, such as this compound, can play a significant role in these transformations, particularly in the context of stereoselective additions.

Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds like aldehydes and ketones to form alcohols. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a new carbon-carbon bond. libretexts.org The resulting alkoxide is then protonated to yield the alcohol. libretexts.org

While direct Grignard additions are typically not stereoselective, the use of chiral ligands can induce enantioselectivity. Chiral β-amino alcohols are frequently employed for this purpose. They can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive center and influencing the facial selectivity of the nucleophilic attack on the carbonyl substrate. mmu.ac.uk Given its chiral nature, this compound could theoretically serve as a chiral ligand in asymmetric Grignard additions to produce chiral tertiary alcohols. nih.gov

The general mechanism involves the formation of a chiral complex between the Grignard reagent and the β-amino alcohol. This complex then delivers the nucleophile to the carbonyl compound from a preferential direction, leading to an excess of one enantiomer of the product alcohol. The efficiency and enantioselectivity of such reactions are highly dependent on the structure of the β-amino alcohol ligand, the Grignard reagent, the carbonyl substrate, and the reaction conditions.

A hypothetical example of this compound being used as a chiral ligand in a Grignard addition is presented below:

Hypothetical Reaction Scheme:

Table 1: Hypothetical Data for Asymmetric Grignard Addition to Benzaldehyde Catalyzed by a Chiral β-Amino Alcohol

| Entry | Grignard Reagent | Carbonyl Compound | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | EtMgBr | Benzaldehyde | (1R,2S)-Ephedrine | Toluene | -78 | 95 | 85 |

| 2 | MeMgBr | Acetophenone | (S)-Proline-derived β-amino alcohol | THF | -78 | 92 | 90 |

| 3 | PhMgBr | Benzaldehyde | Chiral Diamine | Diethyl Ether | -40 | 88 | 75 |

This table presents typical data for asymmetric Grignard additions using various chiral β-amino alcohol ligands to illustrate the potential outcomes.

Cascade Reactions and Multi-component Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov Both strategies are highly efficient in terms of atom economy and step economy.

β-Amino alcohols and their derivatives are valuable building blocks and catalysts in both cascade and multi-component reactions. acs.org The dual functionality of the amino and hydroxyl groups allows for sequential transformations or the coordination of multiple reactants.

For instance, β-amino alcohols can be synthesized through multi-component reactions, such as the Strecker reaction followed by reduction, or Passerini-type reactions. nih.gov Conversely, due to its structure, this compound could potentially participate as a component in MCRs to generate more complex molecular architectures.

One area where β-amino alcohols have shown significant promise is in organocatalyzed cascade reactions. The amino group can act as a nucleophile or a base to initiate a reaction cascade, while the hydroxyl group can participate in hydrogen bonding to control stereochemistry. nih.gov Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric Michael additions, which can be the first step in a cascade sequence. nih.gov

An example of a cascade reaction involving a β-amino alcohol is the synthesis of functionalized β-amino alcohols through a photoredox-catalyzed radical-triggered cascade of styrenes, enol derivatives, and O-acyl hydroxylamines. organic-chemistry.org While this specific reaction produces β-amino alcohols, the principle of using a multifunctional molecule to orchestrate a series of bond-forming events is central to cascade design.

Engineered enzymatic cascades have also been developed to convert diols to amino alcohols, showcasing the potential for biocatalytic approaches in these transformations. rsc.org

Table 2: Examples of Multi-component Reactions for the Synthesis of Amino Alcohols and Related Structures

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Strecker Reaction | Aldehyde/Ketone | Amine | Cyanide Source | α-Amino Nitrile |

| Passerini Reaction (reductive) | Aldehyde | Isocyanide | Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid |

| Hantzsch Pyrrole Synthesis | α-Haloketone | β-Dicarbonyl | Ammonia (B1221849)/Amine | Pyrrole |

This table illustrates common multi-component reactions that can lead to the synthesis of amino acid and amino alcohol precursors, highlighting the types of transformations where a molecule like this compound could potentially be a product or a reactant.

Ligand Design and Catalytic Applications of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol Derivatives

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, having fulfilled its role of inducing asymmetry. While the direct application of 3-Amino-2-methyl-3-phenylbutan-2-ol as a chiral auxiliary is not extensively documented in dedicated studies, the broader class of β-amino alcohols to which it belongs is widely employed in this capacity.

The structural features of this compound, namely the presence of a sterically demanding tertiary alcohol and a chiral amine center, make its derivatives prime candidates for inducing high levels of stereocontrol. For instance, the auxiliary can be attached to a carboxylic acid or an enolate precursor, with the bulky phenyl and methyl groups effectively shielding one face of the reactive intermediate, thereby directing the approach of an incoming reagent to the opposite face.

Role as Chiral Ligands in Transition-Metal Catalyzed Reactions

The amino and hydroxyl groups of this compound and its derivatives can act as bidentate or monodentate ligands, coordinating to a transition metal center to form a chiral catalytic complex. These complexes are instrumental in a wide array of enantioselective transformations. The stereochemical environment created by the chiral ligand around the metal center is the key to differentiating between the two enantiotopic faces of a prochiral substrate or two enantiomeric starting materials.

While specific data for this compound in this exact role is sparse, the principles are well-established with analogous amino alcohol ligands. For example, in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming cross-coupling reactions, the formation of a rigid, well-defined chiral pocket around the metal is crucial for high enantioselectivity. The steric and electronic properties of the substituents on the amino alcohol can be fine-tuned to optimize the catalytic performance for a specific reaction.

Development of New Catalytic Systems for Enantioselective Transformations

The development of novel catalytic systems is a continuous pursuit in asymmetric synthesis, driven by the need for more efficient, selective, and sustainable methods. Derivatives of this compound offer significant potential for the construction of new catalysts. Modification of the amino or hydroxyl group can lead to a diverse library of ligands with tailored properties.

For example, the amine can be functionalized to form amides, sulfonamides, or phosphinamides, while the hydroxyl group can be etherified or incorporated into a larger scaffold. These modifications can influence the ligand's coordination properties, steric bulk, and electronic nature, thereby impacting the reactivity and selectivity of the resulting metal complex. The modular nature of these derivatives allows for a systematic approach to catalyst optimization for a desired enantioselective transformation.

Stereochemical Control in Organocatalysis and Organometallic Catalysis

In addition to their role in transition-metal catalysis, derivatives of this compound can also function as organocatalysts. In this context, the amino group can act as a Brønsted base or, when protonated, as a Brønsted acid, while the hydroxyl group can participate in hydrogen bonding interactions. These non-covalent interactions are crucial for activating and orienting substrates within the chiral environment of the catalyst.

Furthermore, in organometallic catalysis, where a metal is directly bonded to a carbon atom, these chiral amino alcohol derivatives can serve as ligands to modulate the reactivity and selectivity of the organometallic species. The ability to control the stereochemical outcome in both organocatalytic and organometallic reactions underscores the versatility of this class of chiral compounds.

Below is a table summarizing potential applications of this compound derivatives in catalysis, based on the established roles of analogous chiral amino alcohols.

| Catalytic Application | Potential Role of this compound Derivative | Key Structural Features for Control |

| Asymmetric Alkylation | Chiral Auxiliary | Bulky substituents directing incoming electrophile |

| Asymmetric Hydrogenation | Chiral Ligand for Rh, Ru, or Ir | Formation of a rigid chelate, electronic tuning |

| Asymmetric Aldol Reaction | Organocatalyst or Chiral Ligand | Hydrogen bonding, steric hindrance |

| Asymmetric Diels-Alder | Chiral Lewis Acid Catalyst Component | Coordination to a Lewis acid, facial shielding |

| Asymmetric Epoxidation | Chiral Ligand for Ti or V | Directing the oxidant to one face of the olefin |

Advanced Research in Biological Activity and Medicinal Chemistry of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol Analogues

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For analogues of 3-amino-2-methyl-3-phenylbutan-2-ol, SAR investigations, while not extensively documented for the parent compound itself, can be inferred from studies on structurally related molecules. The core structure, featuring a chiral amino alcohol with a phenyl ring, presents multiple points for modification, including the amino group, the hydroxyl group, the methyl groups, and the phenyl ring.

General SAR principles for related amino alcohol compounds suggest that:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets. For instance, in a series of N-substituted-3-chloro-2-azetidinones, the nature of the aryl substituent was found to be critical for antibacterial activity. nih.gov

Modification of the Amino Group: The nature of the substituent on the amino group is crucial for potency and selectivity. N-alkylation or N-acylation can modulate the compound's lipophilicity and its ability to form hydrogen bonds. For example, in a series of 2-aminothiazole (B372263) derivatives, modifications of the amino group led to significant variations in antitumor activity. researchgate.net

Stereochemistry: The stereochemistry at the chiral centers (C2 and C3) is often a critical determinant of biological activity. Enantiomers of a compound can exhibit vastly different potencies and efficacies. For example, in a study of ketamine ester analogues, the stereochemistry had a profound effect on their anesthetic and analgesic properties. mdpi.com

A study on ketamine ester analogues, which share a 2-amino-2-phenylcyclohexanone (B3026242) core, revealed that short-chain aliphatic esters broadly retained the parent's desirable properties while being metabolized more rapidly. mdpi.com The position of substituents on the benzene (B151609) ring also played a significant role, with 2- and 3-substituted compounds generally showing higher activity than 4-substituted ones. mdpi.com While these findings are on a different scaffold, they provide valuable insights into the potential SAR of this compound analogues.

Investigations of Enzyme Interactions and Inhibition Mechanisms

The amino alcohol moiety present in this compound suggests potential interactions with various enzymes. Analogues of this compound may act as inhibitors or substrates for enzymes such as cytochrome P450 (CYP) isoenzymes, esterases, and other hydrolases.

The prodrug trimebutine (B1183), which is the 3,4,5-trimethoxybenzoate (B1228286) ester of 2-(dimethylamino)-2-phenylbutan-1-ol (B1334971), provides a relevant case study. Its metabolism involves both ester hydrolysis and N-demethylation, indicating interaction with esterases and CYP enzymes. nih.govosti.gov The primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine), retains pharmacological activity. drugbank.com

Further research into the specific enzyme interactions of this compound and its direct derivatives is necessary to fully elucidate their inhibitory or substrate profiles. High-throughput in vitro metabolomics approaches could be employed to screen for novel enzymatic activities associated with this chemical class. nih.gov

Receptor Binding and Modulation Studies

The structural similarity of this compound analogues to known receptor ligands suggests they may exhibit affinity for various receptors. Trimebutine and its metabolites have been shown to interact with multiple receptor types, providing a framework for understanding the potential receptor binding profiles of related compounds.

Trimebutine acts as a weak agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. drugbank.compatsnap.com This interaction is believed to contribute to its modulatory effects on gastrointestinal motility. patsnap.com Its main metabolite, nor-trimebutine, also demonstrates affinity for opioid receptors. drugbank.com

Furthermore, trimebutine has been shown to have antagonist activity at muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, and M4). drugbank.com It also inhibits voltage-dependent L-type calcium channels and calcium-activated potassium channels. drugbank.com At lower concentrations, it is suggested to inhibit outward potassium currents, while at higher concentrations, it inhibits L-type calcium channels. drugbank.com

These findings suggest that analogues of this compound could be investigated as potential modulators of opioid, muscarinic, and ion channel receptors. The specific receptor binding profile and functional activity would be highly dependent on the substitution pattern of the analogue.

Biotransformation Pathways and Metabolic Fate (In Vitro Studies)

The biotransformation of this compound analogues is expected to proceed through several metabolic pathways, primarily involving the amino and hydroxyl groups. In vitro studies using liver microsomes are instrumental in identifying the major metabolites and the enzymes responsible for their formation.

The metabolism of trimebutine offers significant insights into the likely metabolic fate of its analogues. The primary metabolic pathways are:

N-Demethylation: The tertiary amino group of trimebutine undergoes successive N-demethylation reactions, mediated by cytochrome P450 enzymes, to form N-monodesmethyltrimebutine (nor-trimebutine) and N-didesmethyltrimebutine. nih.govdrugbank.com

Ester Hydrolysis: The ester linkage in trimebutine is hydrolyzed by esterases to yield 2-(dimethylamino)-2-phenylbutan-1-ol and 3,4,5-trimethoxybenzoic acid. nih.gov

Conjugation: The hydroxyl group of the alcohol metabolites can undergo conjugation reactions, such as glucuronidation or sulfation. nih.gov

In vitro studies with rat and dog liver microsomes have shown species differences in the predominant metabolic pathway. nih.gov In dogs, conjugation is a major route of metabolism for the alcohol moiety, whereas in rats, a significant portion of trimebutine is hydrolyzed before N-demethylation. nih.gov The lipophilicity of the compound also influences its susceptibility to N-demethylation, with more lipophilic compounds being more readily demethylated. nih.gov

Table 1: Potential Metabolic Pathways of this compound Analogues (based on Trimebutine Metabolism)

| Metabolic Reaction | Enzyme(s) Involved | Potential Metabolites |

| N-Demethylation | Cytochrome P450 (CYP) | N-monomethyl derivative, primary amine |

| N-Acetylation | N-acetyltransferases | N-acetylated derivative |

| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronide conjugate |

| O-Sulfation | Sulfotransferases (SULTs) | O-sulfate conjugate |

| Oxidation of the alcohol | Alcohol dehydrogenases | Corresponding ketone |

Prodrug Strategies and Activation Mechanisms (e.g., Nabumetone pathway analysis)

The presence of amino and hydroxyl functional groups in this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive compounds that are converted to the active drug in the body, often to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability.

Common prodrug strategies for amino alcohols involve masking the amino or hydroxyl group. ijpsjournal.comresearchgate.net

Ester Prodrugs: The hydroxyl group can be esterified to increase lipophilicity and improve membrane permeability. These esters are typically cleaved by ubiquitous esterases in the body to release the active alcohol.

Carbamate Prodrugs: The amino group can be converted to a carbamate, which can be designed to be cleaved by specific enzymes.

Amide Prodrugs: If the parent drug contains a carboxylic acid, an amide linkage with the amino group of the scaffold can be formed.

The activation of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), serves as a relevant example of a prodrug strategy. Nabumetone is a ketone prodrug that undergoes hepatic metabolism to its active acidic form, 6-methoxy-2-naphthylacetic acid. This metabolic activation minimizes direct contact of the active acidic drug with the gastrointestinal mucosa, thereby reducing local irritation. While structurally different, the principle of metabolic activation to an active form is a key concept in prodrug design that could be applied to analogues of this compound.

Development of Novel Pharmacophores and Synthons for Drug Discovery Research

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold possesses key pharmacophoric features, including a hydrogen bond donor (hydroxyl and amino groups), a hydrogen bond acceptor (hydroxyl and amino groups), and a hydrophobic aromatic ring.

This scaffold can serve as a starting point for the development of novel pharmacophores for various therapeutic targets. By systematically modifying the structure and evaluating the biological activity, new pharmacophore models can be generated. For example, a pharmacophore model for monoamine triple uptake inhibitors was developed based on asymmetric pyran derivatives, highlighting the importance of specific spatial arrangements of hydrophobic, aromatic, and cationic features. nih.gov

Furthermore, chiral derivatives of this compound can be valuable synthons (building blocks) in the synthesis of more complex and stereochemically defined drug candidates. The ability to introduce chirality early in a synthetic sequence is a significant advantage in modern drug discovery.

Computational Chemistry and Modeling Studies of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide detailed information about the electronic structure of 3-Amino-2-methyl-3-phenylbutan-2-ol.

Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The presence of both an amino (-NH2) and a hydroxyl (-OH) group, along with a phenyl ring, creates distinct regions of electron density. The nitrogen and oxygen atoms are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the aromatic ring can participate in various interactions. These calculations would allow for the prediction of the most probable sites for chemical reactions such as oxidation, reduction, or substitution.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein. This method is instrumental in drug discovery and development for understanding potential biological activity.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity. The amino and hydroxyl groups are capable of forming hydrogen bonds, which are critical for strong protein-ligand interactions. The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket.

The results of docking studies are typically presented as a binding score, which estimates the binding free energy, and a predicted binding pose, which shows the specific interactions between the ligand and the protein. These studies could help identify potential protein targets for this compound and guide the design of derivatives with improved binding affinity.

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of molecules with multiple chiral centers, such as this compound, often results in a mixture of stereoisomers. Computational methods can be employed to predict the stereoselectivity of a reaction, guiding the choice of reagents and reaction conditions to favor the formation of a desired stereoisomer.

For instance, in the synthesis of related amino alcohols, biocatalysts like ketoreductases (KREDs) have been used to achieve high diastereoselectivity. nih.gov Computational models of the enzyme's active site can be used to dock the precursor ketone to predict which diastereomer of the product will be preferentially formed. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict the diastereomeric ratio (dr). This approach has been successfully used to optimize synthetic routes, leading to significant improvements in process efficiency. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. This compound has several rotatable bonds, allowing it to adopt numerous conformations.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. This is typically done by rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results can be visualized as a Ramachandran-like plot or an energy landscape, which maps the energy of the molecule as a function of its dihedral angles.

Identifying the global minimum energy conformation and other low-energy conformers is important because these are the shapes the molecule is most likely to adopt. This information is critical for understanding how the molecule will interact with other molecules, such as protein receptors.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 (Global Minimum) | 60° (gauche) | 0.0 | Intramolecular hydrogen bond between -OH and -NH2 |

| 2 | 180° (anti) | 1.2 | Steric repulsion between bulky groups is minimized |

| 3 | -60° (gauche) | 0.5 | Alternative hydrogen bonding conformation |

Thermodynamic Property Predictions for Ionization and Protonation (e.g., pKa for related amines)

The ionization state of a molecule, particularly the protonation of its amino group, is critical for its solubility, membrane permeability, and interaction with biological targets. The acid dissociation constant (pKa) is a measure of the tendency of a compound to donate a proton.

Computational methods can predict the pKa of the amino group in this compound. These calculations typically involve determining the free energy change associated with the protonation/deprotonation of the molecule in a solvent, often water. The presence of the nearby hydroxyl and phenyl groups will influence the basicity of the amino group through inductive and steric effects.

An accurate pKa prediction is valuable for understanding how the molecule will behave in different pH environments, such as in the physiological pH range of the human body. This knowledge is essential for medicinal chemistry applications. For many amino alcohols, the amino group's ability to be protonated enhances water solubility and allows for ionic interactions with biological macromolecules.

Analytical Methodologies in the Research of 3 Amino 2 Methyl 3 Phenylbutan 2 Ol

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the structural confirmation of synthesized organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-2-methyl-3-phenylbutan-2-ol, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methyl groups, the methylene (B1212753) protons (if any), and the protons of the amino and hydroxyl groups. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, multiplets) would provide information about neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbinol, and amino-substituted carbons).

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound, which can be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

A search of available literature and databases did not yield specific NMR or MS spectral data for this compound. However, the expected spectral characteristics can be predicted based on its structure.

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are crucial for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like amino alcohols. A reversed-phase HPLC method, likely using a C18 column, would be suitable for the purity assessment of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC) could also be used for the analysis of this compound, particularly for assessing the presence of volatile impurities. Due to the presence of polar amino and hydroxyl groups, derivatization might be necessary to improve the compound's volatility and thermal stability, and to achieve better chromatographic performance. This could involve converting the amino and hydroxyl groups to less polar derivatives, such as silyl (B83357) ethers or amides. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of components in a sample.

While specific HPLC or GC methods for this compound are not detailed in the available literature, the general principles of these techniques would be applied for its analysis.

Advanced Techniques for Reaction Monitoring and Mechanistic Elucidation (e.g., Isotopic Labeling)

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and improving its yield and selectivity.

Isotopic Labeling studies are a powerful tool for elucidating reaction mechanisms. In the synthesis of this compound, specific atoms could be replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen). By tracking the position of these labels in the final product and any intermediates, the bond-forming and bond-breaking steps of the reaction can be determined. For instance, if a proposed mechanism involves the transfer of a specific hydrogen atom, replacing that hydrogen with deuterium and observing its fate in the product using NMR or MS would provide strong evidence for or against the proposed pathway.

Future Directions and Emerging Research Avenues

Integration of Chemoenzymatic and Continuous-Flow Chemistry for Scalable Synthesis

The efficient synthesis of chiral amines and amino alcohols remains a significant challenge, often hampered by thermodynamic limitations and the need for expensive catalysts. mdpi.com Future research will likely focus on integrating biocatalytic methods with advanced chemical engineering principles to create scalable and sustainable routes to 3-Amino-2-methyl-3-phenylbutan-2-ol and its derivatives.

Chemoenzymatic cascades, which combine the high selectivity of enzymes with traditional chemical reactions, offer a powerful approach. nih.gov For instance, amine transaminases (ATAs) are highly effective for producing chiral amines with excellent enantioselectivity under mild conditions. rsc.org Coupling a transaminase-catalyzed reaction with a pyruvate (B1213749) decarboxylase (PDC) system can effectively overcome unfavorable thermodynamic equilibria by removing the pyruvate byproduct. mdpi.com This strategy has proven successful for the synthesis of other chiral amines, achieving high conversion and stereoselectivity. mdpi.com

Furthermore, the implementation of these enzymatic reactions in continuous-flow microreactor systems presents a promising avenue for process intensification. nih.govnih.gov Continuous-flow technology allows for precise control over reaction parameters, enhanced safety, and improved space-time yields. nih.govmit.edu By immobilizing enzymes within a flow reactor, catalyst recovery and reuse can be streamlined, addressing a common issue in batch processes and paving the way for industrial-scale production. nih.govrsc.org

| Feature | Traditional Batch Synthesis | Chemoenzymatic Flow Synthesis |

| Catalyst | Often requires expensive/toxic metal catalysts. | Utilizes selective and biodegradable enzymes (e.g., transaminases). rsc.org |

| Conditions | May require harsh temperatures and pressures. | Operates under mild, ambient conditions. rsc.org |

| Equilibrium | Often limited by unfavorable thermodynamics. | Can be coupled with other enzymes to drive reactions to completion. mdpi.com |

| Scalability | Scaling up can be complex and costly. | Offers easier scalability and process intensification. nih.govnih.gov |

| Sustainability | Generates more waste; catalyst recycling is difficult. | Greener process with potential for catalyst reuse. rsc.org |

This table summarizes the prospective advantages of applying integrated chemoenzymatic and continuous-flow strategies to the synthesis of chiral amino alcohols like this compound.

Exploration of Novel Synthetic Applications as Chiral Scaffolds

The chiral β-amino alcohol motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnresearchgate.net Beyond its direct bioactivity, this scaffold serves as a crucial building block for creating more complex chiral molecules, including ligands and auxiliaries for asymmetric catalysis. westlake.edu.cn

Future work will undoubtedly explore the use of this compound as a versatile chiral scaffold. Its rigid structure, stemming from the quaternary carbon center, can be exploited to create highly effective chiral environments. Researchers are expected to develop facile synthetic routes from this amino alcohol to a diverse array of chiral fragments such as oxazolidinones, morpholinones, and other unique heterocyclic systems. nih.gov These fragments are valuable in fragment-based drug discovery (FBLD) due to their three-dimensional complexity and solubility. nih.gov The synthesis of polyfunctional platforms from related chiral amino acids has already demonstrated the potential for generating complex molecules suitable for applications in peptide chemistry and materials science. researchgate.net

Advanced Structure-Activity Relationship and Mechanism-of-Action Studies

To fully exploit the potential of this compound and its derivatives, a deep understanding of their structure-activity relationships (SAR) and mechanisms of action is essential. Future research will employ a combination of experimental techniques and computational modeling to elucidate how the specific stereochemistry and functional groups of these molecules influence their performance in catalytic or biological systems.

For example, when derivatives of this amino alcohol are used as chiral ligands or additives, it is crucial to understand the interactions responsible for enantioselectivity. Molecular docking studies, as applied to other chiral amino alcohol-derived systems, can clarify the binding modes and non-covalent interactions that govern chiral recognition. nih.gov This insight is invaluable for predicting the migration order of enantiomers in separation techniques and for the rational design of more selective systems. nih.gov Such detailed mechanistic studies move beyond simple trial-and-error, enabling a more targeted approach to developing new applications.

Design and Synthesis of Next-Generation Catalytic Systems

Chiral β-amino alcohols are precursors to some of the most effective ligands and catalysts in asymmetric synthesis. A significant future direction will be the design and synthesis of novel catalytic systems derived from this compound. Its unique steric and electronic properties make it an attractive candidate for creating ligands for a variety of metal-catalyzed reactions.

Research in this area could lead to new catalysts for:

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful tool for producing chiral alcohols and amines. acs.orgnih.gov Ligands derived from amino alcohols have proven highly efficient, leading to products with excellent enantioselectivities.

Enantioselective Alkylations: Amino alcohol-promoted addition of organozinc reagents to aldehydes is a classic method for generating chiral secondary alcohols. rsc.org Fine-tuning the structure of the amino alcohol ligand can lead to nearly quantitative yields and exceptional enantiomeric excess. rsc.org

Asymmetric Cross-Coupling Reactions: Recent breakthroughs have shown that chromium-catalyzed asymmetric cross-coupling of aldehydes and imines can produce chiral β-amino alcohols. westlake.edu.cn The development of new ligands based on the this compound scaffold could further expand the scope and efficiency of such radical-based transformations. westlake.edu.cn

| Catalytic Application | Potential Reaction | Key Benefit |

| Asymmetric Hydrogenation | Reduction of prochiral ketones and imines. | Access to a wide range of chiral alcohols and amines. acs.orgnih.gov |

| C-C Bond Formation | Enantioselective addition of diethylzinc (B1219324) to aldehydes. | High yields and enantioselectivities (up to 95% ee). rsc.org |

| Radical Cross-Coupling | Asymmetric aza-pinacol couplings. | Modular synthesis of high-value, complex β-amino alcohols. westlake.edu.cn |

| Organocatalysis | Lewis base catalysis for hydrosilylation of ketimines. | Metal-free approach to synthesizing chiral amines. researchgate.net |

This table outlines potential catalytic applications for next-generation systems derived from this compound.

Computational-Guided Design and Optimization in Organic and Medicinal Chemistry

The optimization of organic synthesis has been revolutionized by advances in lab automation, high-throughput experimentation, and machine learning. beilstein-journals.org In the future, the development of synthetic routes and novel applications for this compound will be significantly accelerated by computational tools. semanticscholar.org

Computational organic chemistry can be used to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can investigate reaction mechanisms, rationalize stereochemical outcomes, and predict the effect of substituents or catalysts. rsc.org

Optimize Reaction Conditions: Machine learning algorithms can analyze data from high-throughput experiments to rapidly identify optimal reaction conditions (e.g., solvent, temperature, catalyst loading), minimizing resource-intensive manual experimentation. beilstein-journals.orgsemanticscholar.org

Design Novel Molecules: Computational modeling allows for the in silico design of new ligands, catalysts, or bioactive molecules based on the this compound scaffold. By predicting their properties and interactions, researchers can prioritize the synthesis of the most promising candidates, streamlining the discovery process. researchgate.net

This synergy between computational prediction and experimental validation represents a paradigm shift in chemical research, enabling faster and more efficient development of molecules with tailored properties. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.